molecular formula C24H29N7O B2595893 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone CAS No. 1797730-01-8

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone

Cat. No. B2595893
CAS RN: 1797730-01-8
M. Wt: 431.544
InChI Key: IZDJTCKIGKPIOI-UHFFFAOYSA-N
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Description

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, and two piperidine rings . It’s worth noting that the 1,2,4-triazole ring is a common motif in medicinal chemistry due to its ability to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes a 1,2,4-triazole ring, a pyridazine ring, and two piperidine rings . The 1H NMR and 13C NMR data provide further information about the structure of the compound .

Scientific Research Applications

Cytotoxic Activity and Apoptosis Induction

This compound has been investigated for its cytotoxic effects against various cancer cell lines. In a study, a library of substituted derivatives was synthesized and screened for in vitro cytotoxicity. Among these analogues, compound 10ec exhibited the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against BT-474 breast cancer cells . Additionally, compound 10ec induced apoptosis in BT-474 cells, as evidenced by acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays. It also inhibited colony formation in a concentration-dependent manner .

Tubulin Polymerization Inhibition

Compound 10ec was evaluated for its tubulin polymerization inhibition. Molecular modeling studies indicated that it binds to the colchicine binding site of tubulin, suggesting potential anti-mitotic activity .

NLRP3 Inflammasome Modulation

In a different context, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in this compound was used in a pharmacophore-hybridization strategy to design NLRP3 inflammasome inhibitors .

Synthesis of 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole

This compound, derived from the same structural motif, was successfully synthesized via a multistep pathway starting from 2-phenylindole. Its structure was characterized using FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis .

Future Directions

The future directions for research on this compound could include further investigation of its biological activities, particularly its potential anticancer activity . Additionally, further studies could be conducted to optimize the synthesis process and to explore the potential applications of this compound in various fields .

Mechanism of Action

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c32-24(30-12-8-20(9-13-30)16-19-4-2-1-3-5-19)21-10-14-29(15-11-21)22-6-7-23(28-27-22)31-18-25-17-26-31/h1-7,17-18,20-21H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDJTCKIGKPIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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